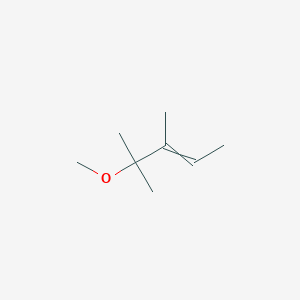

4-Methoxy-3,4-dimethylpent-2-ene

Description

Contextualization within Branched Alkene and Ether Chemistry

4-Methoxy-3,4-dimethylpent-2-ene is characterized by two key functional groups: a tetrasubstituted alkene and an ether. The alkene portion is highly branched, a structural feature that significantly influences its physical properties and reactivity. The ether group, specifically a methoxy (B1213986) group attached to a tertiary carbon, further defines its chemical behavior.

The general class of enol ethers, which have an alkoxy group attached to a carbon-carbon double bond, are known to be electron-rich alkenes. This increased electron density, due to the oxygen atom's ability to donate a lone pair of electrons into the pi-system, makes them more susceptible to attack by electrophiles compared to simple alkenes. wikipedia.org However, the high degree of substitution in this compound introduces significant steric hindrance around the double bond, which can modulate this inherent reactivity. The synthesis of such highly substituted alkenes often requires specialized methods to overcome the steric challenges associated with their formation. datapdf.com

The ether functional group in this compound is a tertiary ether. Tertiary ethers can be synthesized from the corresponding tertiary alcohols, often via reactions involving carbocation intermediates. acs.org The stability of the tertiary carbocation at the C4 position would be a key factor in potential synthetic routes.

Below is a table of computed properties for this compound and its structural isomer, providing a comparative look at their basic chemical characteristics.

| Property | This compound | 2-Methoxy-3,4-dimethylpent-2-ene |

| Molecular Formula | C8H16O nih.gov | C8H16O nih.gov |

| Molecular Weight | 128.21 g/mol nih.gov | 128.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov | 2-methoxy-3,4-dimethylpent-2-ene nih.gov |

| CAS Number | 61268-00-6 nih.gov | 61267-95-6 nih.gov |

| SMILES | CC=C(C)C(C)(C)OC nih.gov | CC(C)C(=C(C)OC)C nih.gov |

Significance in Advanced Organic Synthesis and Reaction Mechanism Elucidation

While specific research detailing the applications of this compound is limited, its structural motifs are relevant to advanced organic synthesis. Highly substituted alkenes and enol ethers are valuable intermediates in the construction of complex organic molecules.

The synthesis of tetrasubstituted enol ethers, such as this compound, remains a challenge for organic chemists. Traditional methods like the Wittig reaction are often not effective for the olefination of esters to produce such sterically hindered enol ethers. datapdf.com Modern synthetic methods are continuously being developed to address this challenge. For instance, the olefination of esters with ynolates has been shown to be a highly stereoselective method for producing tetrasubstituted enol ethers. datapdf.com

The reactivity of sterically hindered enol ethers is a subject of interest in the elucidation of reaction mechanisms. The interplay between electronic effects from the alkoxy group and steric hindrance from the bulky substituents can lead to unique reactivity patterns. For example, while enol ethers are generally prone to hydrolysis under acidic conditions, the steric bulk around the double bond in a molecule like this compound could potentially increase its stability towards hydrolysis.

The table below summarizes some general synthetic approaches that could potentially be adapted for the synthesis of this compound and other highly substituted enol ethers.

| Synthetic Approach | Description | Potential Applicability |

| Olefination of Esters with Ynolates | A stereoselective method for synthesizing tetrasubstituted enol ethers from esters. datapdf.com | This method could potentially be used to synthesize this compound from a corresponding ester precursor. |

| Alkoxymercuration-Demercuration | Addition of an alcohol across an alkene, which can be used to create ethers without carbocation rearrangements. acs.org | This could be a viable route if starting from a suitable diene. |

| Acid-Catalyzed Addition of Alcohols to Alkenes | A classic method for ether synthesis, though it can be prone to carbocation rearrangements. acs.org | Given the structure, this might be a plausible, though potentially low-yielding, method from a corresponding diene and methanol (B129727). |

| Isomerization of Allylic Ethers | Base-promoted isomerization of allylic ethers can yield enol ethers, often with high stereoselectivity. organic-chemistry.org | A suitably substituted allylic ether could potentially be isomerized to form the target compound. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61268-00-6 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

4-methoxy-3,4-dimethylpent-2-ene |

InChI |

InChI=1S/C8H16O/c1-6-7(2)8(3,4)9-5/h6H,1-5H3 |

InChI Key |

UDFPHHCZCAIAIO-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(C)(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 3,4 Dimethylpent 2 Ene and Analogous Structures

Regioselective and Stereoselective Approaches to Methoxy-Substituted Branched Alkenes

The precise placement of the carbon-carbon double bond and the methoxy (B1213986) group is paramount in the synthesis of 4-methoxy-3,4-dimethylpent-2-ene. This requires a dual focus on the method of alkene formation and the technique for etherification.

Strategies for Carbon-Carbon Double Bond Construction (e.g., Wittig, Grignard-derived routes, cross-coupling)

The creation of a tetrasubstituted alkene, a key feature of the target molecule, often necessitates specialized synthetic methods to overcome steric hindrance.

The Wittig reaction , a cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. lumenlearning.comwikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of a tetrasubstituted alkene like this compound, a significant challenge arises from the steric bulk around the reacting centers. wikipedia.orglibretexts.org The reaction's success is highly dependent on the nature of the substituents on both the ylide and the carbonyl compound. organic-chemistry.org While the Wittig reaction offers the advantage of fixing the double bond's position, which is a significant benefit over elimination reactions that can produce mixtures of isomers, its application to highly hindered systems can be problematic. lumenlearning.com The use of stabilized ylides tends to favor the formation of (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org For tetrasubstituted alkenes, achieving high stereoselectivity can be challenging, and modifications like the Schlosser modification might be necessary to favor the E-alkene. wikipedia.orglibretexts.org

Grignard-derived routes offer an alternative pathway. Grignard reagents (RMgX) are powerful nucleophiles that react with a variety of electrophiles, including ketones and aldehydes, to form alcohols which can then be dehydrated to alkenes. organic-chemistry.orgyoutube.combyjus.comlibretexts.org To construct a branched alkene, a Grignard reagent can be added to a ketone to create a tertiary alcohol, followed by dehydration. organic-chemistry.orglibretexts.org However, controlling the regioselectivity of the dehydration step can be difficult and may lead to a mixture of alkene isomers. A more controlled approach could involve the reaction of a Grignard reagent with a suitable substrate to directly form the alkene, for instance, through coupling reactions. researchgate.net

Cross-coupling reactions , particularly those catalyzed by palladium, have become indispensable for forming carbon-carbon bonds. researchgate.netnih.gov Reactions like the Suzuki, Stille, and Heck couplings can be employed to construct highly substituted alkenes. researchgate.netnih.govchemrxiv.org For instance, the Suzuki coupling of a vinyl boronic acid with a vinyl halide can generate a di-substituted alkene. To create a tetrasubstituted alkene, more advanced strategies are required, potentially involving sequential couplings or the use of sterically demanding ligands to facilitate the reaction between hindered partners. nih.gov Recent advancements have focused on developing catalyst systems that can accommodate sterically hindered substrates, making these methods increasingly viable for complex targets. researchgate.netnih.govnih.govchemrxiv.org

Table 1: Comparison of C=C Bond Formation Strategies

| Method | Advantages | Disadvantages | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Fixes double bond position. lumenlearning.com | Can be difficult with hindered ketones. wikipedia.orglibretexts.org | Dependent on ylide stability; can be tuned. wikipedia.orgorganic-chemistry.org |

| Grignard Routes | Versatile reagents. organic-chemistry.orglibretexts.org | Dehydration can lead to mixtures. | Generally not stereoselective in dehydration. |

| Cross-Coupling | High functional group tolerance. researchgate.netnih.gov | Can require specialized catalysts for hindered substrates. researchgate.netnih.gov | Often highly stereospecific. researchgate.net |

Introduction of the Methoxy Moiety via Etherification Techniques (e.g., modified Williamson ether synthesis, acid-catalyzed addition of alcohols to alkenes, alkoxymercuration, direct etherification)

The introduction of the methoxy group onto a sterically hindered tertiary carbon requires careful selection of the etherification method.

The Williamson ether synthesis , a classic method involving the reaction of an alkoxide with an alkyl halide, is generally limited to primary or secondary alkyl halides due to competing elimination reactions with tertiary halides. rsc.orgmasterorganicchemistry.comwikipedia.org To synthesize an ether like this compound, where the methoxy group is on a tertiary carbon, a modified approach would be necessary. This could involve using a tertiary alkoxide and a primary alkyl halide. However, the traditional Williamson synthesis is often not suitable for creating highly hindered ethers. wikipedia.org Variations using milder conditions, such as employing silver oxide, have been developed, which can be beneficial in certain contexts. libretexts.org

Acid-catalyzed addition of alcohols to alkenes provides a direct route to ethers. masterorganicchemistry.comyoutube.comstackexchange.comlibretexts.orgchadsprep.com In this reaction, an alkene is treated with an alcohol in the presence of a strong acid catalyst. The reaction proceeds via a carbocation intermediate, and thus follows Markovnikov's rule, with the alkoxy group adding to the more substituted carbon. chadsprep.com For the synthesis of this compound, this method could be viable if the corresponding alkene precursor is available. However, a major drawback is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org

Alkoxymercuration-demercuration is a valuable alternative that also follows Markovnikov's regioselectivity but avoids carbocation rearrangements. libretexts.orgbyjus.commasterorganicchemistry.comleah4sci.com The reaction involves the addition of an alcohol and a mercury(II) salt (like mercuric acetate) to an alkene, followed by reduction with sodium borohydride. byjus.commasterorganicchemistry.com This two-step process is highly reliable for the synthesis of ethers from alkenes and offers good yields. libretexts.org The stereochemistry of the addition is typically anti. byjus.com

Direct etherification of alcohols, particularly in the presence of acid catalysts, can also be employed. researchgate.netmdpi.com This is particularly relevant for the synthesis of ethers from biomass-derived alcohols and alkenes. researchgate.net For a tertiary alcohol, direct etherification can be challenging and may require specific catalysts to proceed efficiently. researchgate.net

Table 2: Comparison of Etherification Techniques

| Method | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Modified Williamson Ether Synthesis | SN2 | Well-established. wikipedia.org | Prone to elimination with tertiary substrates. rsc.orgmasterorganicchemistry.comwikipedia.org |

| Acid-Catalyzed Addition | Electrophilic Addition | Direct route from alkenes. youtube.comlibretexts.org | Carbocation rearrangements are possible. masterorganicchemistry.comlibretexts.org |

| Alkoxymercuration-Demercuration | Electrophilic Addition/Reduction | Markovnikov product without rearrangements. libretexts.orgbyjus.com | Use of toxic mercury reagents. |

| Direct Etherification | Acid-catalyzed | Can be used for biomass-derived feedstocks. researchgate.net | May require specific catalysts for tertiary alcohols. researchgate.net |

Electrochemical Synthesis Routes to Methoxy-Alkenes and Related Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of alkoxy-alkenes. organic-chemistry.orgoaepublish.comacs.orgnih.govacs.org These methods utilize electricity to drive chemical transformations, often avoiding the need for harsh reagents. organic-chemistry.org

One approach involves the alkoxyhalogenation of alkenes , where an alkene is reacted in the presence of an alcohol and a halide source in an electrochemical cell. organic-chemistry.orgacs.org This can be followed by an elimination step to generate the methoxy-alkene. Another strategy is the hydroalkoxylation of alkenes , which can be achieved electrochemically using cobalt catalysts. oaepublish.com This method allows for the direct addition of an alcohol across a double bond.

Electrochemical methods can also be used for the decarboxylative alkoxy-alkoxycarbonylation of alkenes , providing a route to β-alkoxyalkanoates which could be further transformed into methoxy-alkenes. acs.orgnih.gov The key advantages of electrosynthesis include high atom economy, mild reaction conditions, and the ability to control selectivity through the applied potential. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Ether-Containing Alkenes

The principles of green chemistry are increasingly important in modern organic synthesis. For the preparation of ether-containing alkenes, several strategies can be employed to improve the environmental footprint of the process.

The development of catalytic versions of the Williamson ether synthesis aims to reduce waste and avoid the use of stoichiometric amounts of strong bases. acs.orgacs.org These methods often employ phase-transfer catalysts or operate at high temperatures to use weaker alkylating agents. acs.orgnumberanalytics.com The use of aqueous media, facilitated by surfactants, is another green approach to the Williamson synthesis. researchgate.net

In general, the use of catalytic systems over stoichiometric reagents is a core principle of green chemistry. This applies to both the formation of the alkene and the introduction of the ether functionality. The exploration of renewable feedstocks , such as biomass-derived alcohols, also contributes to a more sustainable synthesis. researchgate.net Furthermore, electrochemical methods , as discussed previously, are inherently greener as they use electrons as a "clean" reagent. organic-chemistry.orgoaepublish.com

Exploration of Novel Synthetic Routes and Catalytic Systems for Branched Ethers and Alkenes

The quest for more efficient and selective methods for synthesizing complex molecules like this compound drives continuous research into new synthetic routes and catalysts.

Recent advances in cross-coupling reactions have led to the development of highly active and sterically tolerant catalyst systems. nih.gov These often feature bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that enable the coupling of previously unreactive, sterically hindered substrates. nih.govnih.govchemrxiv.org The development of catalysts for the stereoselective synthesis of tetrasubstituted alkenes is an active area of research. acs.orgnih.gov

For ether synthesis, novel strategies are emerging that bypass the limitations of traditional methods. For example, redox-neutral methods for the synthesis of α-tertiary ethers are being explored. rsc.org Additionally, new catalytic systems for the direct etherification of challenging substrates are under investigation. mdpi.com The development of robust and recyclable catalysts is a key goal in this area. numberanalytics.com

Stereochemical Investigations of 4 Methoxy 3,4 Dimethylpent 2 Ene Isomers

Configurational Isomerism of Pentene Derivatives (E/Z Isomerism)

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. itomasa-chem.net For alkenes, this type of isomerism arises from the restricted rotation around the carbon-carbon double bond. The geometry of substituted pentenes like 4-methoxy-3,4-dimethylpent-2-ene is described using the E/Z notation, which provides an unambiguous assignment of stereochemistry, especially for tri- and tetrasubstituted alkenes where the cis/trans system can be ambiguous. libretexts.orglibretexts.org

The E/Z system is based on the Cahn-Ingold-Prelog (CIP) priority rules, where substituents on each carbon of the double bond are ranked according to atomic number.

Z-isomer (Zusammen, German for "together"): The higher-priority groups on each carbon are on the same side of the double bond. masterorganicchemistry.com

E-isomer (Entgegen, German for "opposite"): The higher-priority groups on each carbon are on opposite sides of the double bond. masterorganicchemistry.com

For this compound, the double bond is between carbon-2 (C2) and carbon-3 (C3).

At C2: The substituents are a methyl group (–CH₃) and a hydrogen atom (–H). The methyl group has a higher priority.

At C3: The substituents are a methyl group (–CH₃) and a 1-methoxy-1,1-dimethylethyl group (–C(CH₃)₂OCH₃). The latter has a higher priority due to the higher atomic number of the oxygen atom attached to the quaternary carbon.

This leads to two possible geometric isomers, (E)- and (Z)-4-methoxy-3,4-dimethylpent-2-ene, which are diastereomers of each other. libretexts.org

Table 1: Cahn-Ingold-Prelog (CIP) Priority Assignments for this compound Isomers| Double Bond Carbon | Substituent | Priority | Reason |

|---|---|---|---|

| Carbon-2 | –CH₃ (Methyl) | High | Carbon (atomic number 6) has priority over Hydrogen (atomic number 1). |

| –H (Hydrogen) | Low | ||

| Carbon-3 | –C(CH₃)₂OCH₃ | High | The –C(CH₃)₂OCH₃ group has an oxygen atom attached, giving it priority over the methyl group. |

| –CH₃ (Methyl) | Low |

Conformational Analysis of Methoxy-Substituted Branched Alkenes

The rotation of the methoxy (B1213986) group (–OCH₃) itself can lead to different conformers. Studies on methoxy-substituted aromatic compounds have shown that the orientation of the methoxy group (in-plane vs. out-of-plane) can affect the molecule's electronic properties and NMR chemical shifts. researchgate.net In branched alkenes, steric hindrance between adjacent bulky groups plays a crucial role in determining the most stable conformations. The presence of multiple methyl groups in this compound results in significant steric strain, which restricts free rotation and favors conformations that minimize these repulsive interactions. The lowest energy conformations will be those where the large substituents are staggered to reduce steric clash.

Stereoselective Synthetic Strategies and their Mechanistic Implications

The synthesis of specific stereoisomers of tri- and tetrasubstituted alkenes is a significant challenge in organic chemistry due to the high steric demand around the double bond. rsc.org Stereoselective strategies aim to produce a single, desired stereoisomer in high yield.

One common approach involves the reaction of an α-chloro ketone with a Grignard reagent. redalyc.org This reaction proceeds through a chlorohydrin intermediate. The stereochemical outcome is determined by the conformation of this intermediate and the direction of the nucleophilic attack by the Grignard reagent, which typically occurs from the less sterically hindered face. Subsequent elimination of the chlorohydrin yields the alkene. The choice of reagents and reaction conditions can favor the formation of either the E or Z isomer.

Another strategy is the 1,6-conjugate addition to para-quinone methides (p-QMs). nih.gov Reactions of p-QMs with various nucleophiles, such as diazo compounds or other active methylene (B1212753) compounds, can lead to the formation of highly functionalized and substituted olefins. The mechanism often involves an initial 1,6-addition followed by elimination or oxidation, with the stereoselectivity being influenced by the nature of the reactants and the reaction pathway. nih.gov While not directly applied to this compound in the cited literature, these methods represent viable mechanistic pathways for the stereocontrolled synthesis of structurally similar tetrasubstituted alkenes. redalyc.orgresearchgate.net

Table 2: Overview of Potential Stereoselective Synthetic Strategies| Synthetic Strategy | Key Intermediate | Mechanistic Feature | Potential Stereochemical Control |

|---|---|---|---|

| Grignard Reaction on α-halo ketones | Chlorohydrin | Nucleophilic addition followed by stereospecific elimination. redalyc.org | Controlled by the conformation of the intermediate and steric hindrance during the Grignard attack. redalyc.org |

| 1,6-Addition to p-Quinone Methides | Enolate/Carbanion | Conjugate addition followed by elimination or oxidation. nih.gov | Dependent on the thermodynamics of the intermediates and the approach of the nucleophile. |

| Wittig Reaction Variants | Ylide and Betaine/Oxaphosphetane | Reaction of a phosphorus ylide with a ketone. | The stereoselectivity (E vs. Z) can be controlled by the structure of the ylide and the reaction conditions. |

Chiral Properties and Optical Activity in Structurally Related Molecules

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org Chiral molecules are capable of rotating plane-polarized light, a phenomenon known as optical activity. youtube.com Molecules that are not chiral are termed achiral and are optically inactive.

This compound is an achiral molecule. It does not possess a stereocenter, which is the most common source of chirality in organic molecules. A stereocenter is typically a carbon atom bonded to four different substituent groups. wikipedia.org In this compound, none of the carbon atoms meet this requirement. For instance, C4 is bonded to two identical methyl groups. The molecule also possesses a plane of symmetry in certain conformations, which precludes chirality.

However, chirality can be introduced in structurally related molecules. If one of the two methyl groups on C4 were replaced by a different group (e.g., an ethyl group), C4 would become a stereocenter, and the molecule would exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers would be optically active, rotating plane-polarized light in equal but opposite directions. youtube.com

Chirality can also exist in molecules without a stereocenter, such as in certain allenes, which possess an axis of chirality. masterorganicchemistry.com While this compound is not an allene, this illustrates that the absence of a stereocenter does not universally rule out chirality. The study of such structurally related chiral molecules is crucial for understanding the broader implications of stereoisomerism in chemical and biological systems.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of organic molecules. For 4-Methoxy-3,4-dimethylpent-2-ene, a combination of 1H, 13C, and two-dimensional (2D) NMR techniques would provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Vinyl Proton: The single proton on the C2 carbon (CH) is expected to resonate as a quartet due to coupling with the three protons of the C1 methyl group. Its chemical shift would likely fall in the range of 4.5-5.5 ppm, characteristic of protons attached to a double bond.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, as they are not coupled to any other protons. The typical chemical shift for such protons is in the region of 3.2-3.8 ppm.

Methyl Protons at C1: The three protons of the methyl group at C1 (attached to the double bond) would appear as a doublet, coupling with the vinyl proton at C2. This signal is expected in the upfield region, around 1.6-1.8 ppm.

Methyl Protons at C3: The three protons of the methyl group at C3 would likely appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift would be in the vinylic methyl region, around 1.5-1.7 ppm.

Geminal-Dimethyl Protons at C4: The six protons of the two methyl groups at C4 are equivalent and would present as a single sharp singlet. These protons are expected to be the most shielded, with a chemical shift in the range of 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure of this compound, eight distinct carbon signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CH₃) | 15-20 | Aliphatic methyl carbon attached to a double bond. |

| C2 (=CH-) | 120-140 | Olefinic carbon with a proton attached. |

| C3 (=C(CH₃)-) | 130-150 | Quaternary olefinic carbon. |

| C4 (-C(CH₃)₂-) | 75-85 | Quaternary carbon attached to the oxygen atom. |

| C5 (gem-dimethyl) | 25-30 | Equivalent methyl carbons attached to C4. |

| C6 (gem-dimethyl) | 25-30 | Equivalent methyl carbons attached to C4. |

| C7 (-CH₃ on C3) | 10-15 | Vinylic methyl carbon. |

| C8 (-OCH₃) | 50-60 | Methoxy carbon. |

2D NMR Techniques: To confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would show a correlation between the vinyl proton at C2 and the methyl protons at C1, confirming their adjacent relationship.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1H and 13C NMR spectra.

HMBC: An HMBC spectrum would reveal long-range (2-3 bond) correlations. Key expected correlations would include the methoxy protons (C8) to the quaternary carbon C4, and the vinyl proton (C2) to the quaternary carbon C4 and the methyl carbon C7.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display several key absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretching | 1660-1680 (for a tetrasubstituted alkene) |

| C-O-C | Asymmetric Stretching | 1275-1200 |

| C-O-C | Symmetric Stretching | 1150-1085 |

| =C-H | Stretching | 3010-3040 (weak) |

| C-H (sp³) | Stretching | 2850-2960 |

| C-H (sp³) | Bending | 1370-1470 |

The presence of a band in the 1660-1680 cm⁻¹ region would be indicative of the C=C double bond, while the strong absorptions in the 1275-1085 cm⁻¹ range would confirm the presence of the ether (methoxy) linkage. The various C-H stretching and bending vibrations would also be prominent.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺. For C₈H₁₆O, the calculated monoisotopic mass is 128.120115 Da. nih.gov

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 128 is expected. The fragmentation pattern would likely involve the loss of various alkyl and methoxy fragments. Key predicted fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 113. This is a common fragmentation for compounds with gem-dimethyl groups.

Loss of a methoxy radical (-•OCH₃): This would lead to a fragment at m/z 97.

Loss of an ethyl group (-C₂H₅): Cleavage of the bond between C3 and C4 could lead to the loss of a C₂H₅ fragment, resulting in an ion at m/z 99.

McLafferty Rearrangement: While less likely for this specific structure, a McLafferty-type rearrangement could also be considered as a possible fragmentation pathway.

Environmental Transformation and Degradation Pathways of Branched Ethers and Alkenes Mechanistic Focus

Theoretical Studies on Aerobic and Anaerobic Biodegradation Mechanisms (e.g., hydroxylation, oxidative cleavage pathways)

The biodegradation of ether compounds is a critical process in their environmental removal. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct mechanistic pathways.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of ethers is often initiated by monooxygenase enzymes, such as cytochrome P450. mdpi.com The primary mechanism for the breakdown of ethers like 4-Methoxy-3,4-dimethylpent-2-ene is expected to be oxidative cleavage. europa.eu This process typically begins with the hydroxylation of a carbon atom adjacent to the ether oxygen. This enzymatic oxidation leads to the formation of an unstable hemiacetal intermediate. europa.eujeeadv.ac.in The hemiacetal then spontaneously hydrolyzes, cleaving the C-O ether bond and resulting in the formation of an alcohol and an aldehyde or ketone. europa.eu

For branched ethers, the rate and pathway of biodegradation can be influenced by the degree of branching. frontiersin.org The accessibility of the ether linkage to microbial enzymes plays a significant role. The initial attack on the molecule is often the rate-limiting step in its biodegradation. frontiersin.org In the case of this compound, the presence of methyl groups near the ether linkage may influence the rate of enzymatic action.

Another potential aerobic degradation pathway for the alkene part of the molecule is the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid, entering the β-oxidation pathway. vedantu.com

Anaerobic Biodegradation:

The anaerobic biodegradation of ethers is generally less understood than aerobic pathways. nih.gov For some linear alcohol ethoxylates, the degradation begins with the cleavage of the terminal ethoxy unit, releasing acetaldehyde (B116499) in a stepwise manner. byjus.com However, for other ethers, the central cleavage of the ether bond between the alkyl and ethoxy chains can occur. byjus.com For halogenated ethers, such as decabromodiphenyl ether (BDE-209), anaerobic degradation has been shown to proceed through reductive debromination. uci.edu

Given the structure of this compound, it is plausible that under anaerobic conditions, microorganisms could cleave the ether bond. The specific enzymes and mechanisms involved in the anaerobic degradation of branched ethers are an area of ongoing research.

Table 1: Theoretical Biodegradation Pathways for this compound

| Condition | Proposed Mechanism | Initial Step | Intermediate Products | Final Products |

| Aerobic | Oxidative Cleavage | Hydroxylation of the carbon adjacent to the ether oxygen by monooxygenases. | Hemiacetal | Alcohol and Aldehyde/Ketone |

| Anaerobic | Ether Bond Cleavage | Enzymatic cleavage of the C-O ether bond. | Alcohol and Alkene fragment | Further degradation products |

Chemical Transformation in Environmental Systems (e.g., ozonolysis mechanisms of branched alkenes)

In addition to biodegradation, chemical transformation processes in the environment can contribute to the degradation of unsaturated compounds like this compound. A key reaction for alkenes in the atmosphere is ozonolysis. nih.govbyjus.commdpi.com

Ozonolysis is an oxidative cleavage reaction where ozone (O₃) breaks the carbon-carbon double bond. byjus.com The generally accepted mechanism for this reaction is the Criegee mechanism. nih.govmdpi.com The process begins with the 1,3-dipolar cycloaddition of ozone to the alkene's double bond, forming a primary ozonide called a molozonide. nih.govmdpi.com This intermediate is unstable and rapidly rearranges to a carbonyl oxide (also known as the Criegee intermediate) and an aldehyde or ketone. nih.gov These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a trioxolane). nih.gov

The final products of ozonolysis depend on the work-up conditions. mdpi.com A reductive work-up will yield aldehydes or ketones, while an oxidative work-up will produce carboxylic acids or ketones. mdpi.comnih.gov For this compound, ozonolysis would cleave the double bond to yield a ketone (acetone) and a methoxy-substituted aldehyde.

Table 2: Criegee Mechanism for the Ozonolysis of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | 1,3-Dipolar Cycloaddition | This compound + Ozone (O₃) | Molozonide |

| 2 | Retro-1,3-dipolar cycloaddition | Molozonide | Carbonyl oxide (Criegee intermediate) + Ketone (Acetone) |

| 3 | 1,3-Dipolar Cycloaddition | Carbonyl oxide + Ketone | Ozonide (Trioxolane) |

| 4 | Work-up (Reductive) | Ozonide + Reducing agent (e.g., Dimethyl sulfide) | Acetone + 2-methoxy-2-methylpropanal |

| 5 | Work-up (Oxidative) | Ozonide + Oxidizing agent (e.g., Hydrogen peroxide) | Acetone + 2-methoxy-2-methylpropanoic acid |

Computational Modeling of the Chemical Fate of Branched Ethers in Environmental Compartments (focus on chemical breakdown processes)

Computational modeling is an increasingly important tool for predicting the environmental fate and persistence of chemical compounds. europa.eu Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of such computational tools. europa.eunih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.gov

For predicting the biodegradation of a compound like this compound, QSAR models would use a set of molecular descriptors that quantify various aspects of its chemical structure. nih.gov These descriptors can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., orbital energies). By correlating these descriptors with experimentally determined biodegradation rates for a large set of chemicals, a predictive model can be developed. nih.gov Such models can then be used to estimate the biodegradability of new or untested compounds.

Similarly, computational models can predict the rates of chemical reactions in the environment. For instance, QSAR models have been developed to predict the rate constants of reactions between volatile organic compounds (VOCs) and ozone. byjus.com These models often use descriptors related to the electronic structure of the molecule, such as bond order and Fukui indices, which describe the reactivity of different sites within the molecule. byjus.com

Theoretical studies using computational chemistry can also elucidate the detailed mechanisms of degradation reactions. For example, the gas-phase reactions of hydroxyl radicals with ethers have been modeled to determine the branching ratios of different hydrogen abstraction channels and to understand the role of hydrogen bonding in the transition states. These types of detailed mechanistic studies provide a fundamental understanding of the chemical breakdown processes that govern the environmental fate of branched ethers.

Future Research Directions and Potential Applications in Advanced Materials

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern chemical synthesis is the development of processes that are both efficient and environmentally benign. nih.gov Future research will undoubtedly focus on creating more sustainable and atom-economical methods for preparing 4-Methoxy-3,4-dimethylpent-2-ene and related allylic ethers. The principle of atom economy emphasizes maximizing the incorporation of atoms from starting materials into the final product, thereby minimizing waste. nih.govjocpr.com Many traditional synthesis routes generate significant waste, with the fine chemicals and pharmaceutical industries sometimes producing 5 to 100 times more waste than the product by weight. nih.gov

Promising avenues for improvement include catalytic approaches that avoid stoichiometric reagents. For instance, the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols provides a highly regio- and stereoselective route to allylic ethers with excellent atom economy. acs.org Another green approach is the direct hydrogenation coupling of unsaturated aldehydes with alcohols, which can be achieved using bifunctional heterogeneous catalysts under mild conditions, such as low hydrogen pressure. mdpi.com These methods stand in contrast to traditional routes like the Williamson ether synthesis, which, while versatile, often require hazardous reagents and can be difficult to apply in some contexts. mdpi.comrsc.org Research could adapt these modern catalytic systems to the specific synthesis of this compound, potentially starting from readily available precursors.

Exploration of Novel Reactivity Profiles and Advanced Catalytic Systems

The reactivity of ethers is generally low, making them stable under many conditions. youtube.com However, the allylic nature of this compound presents opportunities for a range of chemical transformations. The activating effect of the allyl group on SN2 reactivity is a well-known phenomenon in organic chemistry. acs.org Future work will likely explore the reactivity of this specific ether with a broader array of reagents under the influence of advanced catalytic systems.

Homogeneous gold catalysis, for example, has emerged as a powerful tool for selective bond formation. acs.org Gold catalysts have been successfully used in the hydroalkoxylation and hydroamination of allenes, transformations that could potentially be adapted to the alkene moiety in this compound. acs.org Similarly, iridium-catalyzed asymmetric allylic substitution reactions represent a state-of-the-art method for creating chiral molecules and could be employed to introduce new functional groups enantioselectively. rsc.org The ozonolysis of the double bond is another potential reaction, which could lead to the formation of carbonyl compounds, although this process can also affect ether linkages. mdpi.com Exploring these and other catalytic transformations, such as C-H functionalization, will be key to unlocking the synthetic potential of this molecule. acs.org

Application of Advanced Characterization Techniques for Complex Isomeric Mixtures

The synthesis and reactions of alkenes frequently produce complex mixtures of isomers (e.g., positional or geometric isomers), and this compound is no exception. researchgate.net The presence of its isomer, 2-Methoxy-3,4-dimethylpent-2-ene, is highly probable in synthetic mixtures. nih.govnih.gov Accurately identifying and quantifying the components of such mixtures is crucial for optimizing reaction conditions and ensuring product purity.

Future research will increasingly rely on advanced characterization techniques. While standard methods like 1H NMR and gas chromatography are essential, more sophisticated tools are needed for challenging separations. orgsyn.orgorgsyn.org Multi-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC, making it ideal for separating closely related isomers. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the unambiguous assignment of complex molecular structures. Furthermore, techniques like X-ray diffraction are fundamental for characterizing the solid-state structure of catalysts, such as zeolites, that might be used in isomerization or synthesis processes. researchgate.net

Deeper Theoretical Insights into Structure-Reactivity Relationships and Selectivity Control

Theoretical and computational studies have become indispensable tools in modern chemistry for understanding reaction mechanisms, explaining experimental outcomes, and predicting molecular properties. nih.gov Future investigations into this compound will benefit significantly from computational modeling to elucidate its structure-reactivity relationships.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. researchgate.net For example, theoretical studies on the SN2 reactivity of allylic halides have provided deep insights into the sources of allylic activation. acs.org Similar computational approaches could be applied to understand the reactivity of the double bond in this compound towards electrophilic addition or its behavior in catalytic cycles. Theoretical investigations into the Claisen rearrangement of vinyl ethers have successfully explained substituent effects and regioselectivity, demonstrating the power of these methods to guide synthetic efforts. rsc.org Such studies can help rationalize observed selectivities and guide the design of new experiments and more efficient catalysts. nih.gov

Potential as Building Blocks in the Synthesis of Complex Organic Molecules or Advanced Materials

The bifunctional nature of this compound, possessing both a nucleophilic ether oxygen and a reactive alkene, makes it a potentially valuable building block for more complex structures. Unsaturated ethers are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

One area of potential application is in polymer chemistry. The alkene group could be used in polymerization reactions, with the bulky dimethyl groups potentially imparting unique physical properties to the resulting polymer. Cyclic ethers are well-known monomers for producing materials like epoxy resins and polyethylene (B3416737) glycol. youtube.com In the realm of complex molecule synthesis, nature often uses iterative coupling of bifunctional building blocks to construct elaborate natural products. nih.gov Synthetic chemists are increasingly adopting similar strategies. The reactive handles on this compound could allow for its incorporation into larger molecules through sequential reactions, such as an initial alkene functionalization followed by a reaction involving the ether moiety. Its structural motifs are found in various natural products and could be leveraged in their total synthesis. orgsyn.org For example, 1,3,5-triacetylbenzene, a valuable precursor for dendrimers and molecular glasses, can be synthesized from an unsaturated methoxy (B1213986) ketone, highlighting how simple, functionalized molecules can serve as starting points for advanced materials. orgsyn.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 4-Methoxy-3,4-dimethylpent-2-ene?

- Methodological Answer : Employ a combination of -NMR and -NMR to identify methoxy (-OCH) and alkene proton signals. Infrared (IR) spectroscopy can verify the C-O stretch (~1250 cm) and alkene C=C stretch (~1640 cm). Gas chromatography-mass spectrometry (GC-MS) aids in determining molecular weight and fragmentation patterns. For isomers, compare spectral data with structurally similar compounds like 3,4-dimethylpent-2-ene (CAS 4914-92-5) to resolve ambiguities .

Q. How can researchers predict the phase transition behavior (e.g., boiling point) of this compound?

- Methodological Answer : Use thermodynamic data from analogs (e.g., 3,4-dimethylpent-2-ene) as a baseline. For example, trans-3,4-dimethylpent-2-ene has a vaporization enthalpy () of 33.9 kJ/mol at 332 K . Adjust predictions using group contribution methods (e.g., Joback method) to account for the methoxy group’s polarity. Experimental validation via differential scanning calorimetry (DSC) or ebulliometry is critical for accuracy.

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., vaporization enthalpy) for structurally related compounds inform studies on this compound?

- Methodological Answer : Analyze conflicting data from literature (e.g., cis-4,4-dimethylpent-2-ene has values ranging from 32.2–32.6 kJ/mol ). Investigate sources of error, such as purity of samples or measurement techniques (static vs. dynamic vapor pressure methods). Apply statistical tools (e.g., Bland-Altman plots) to quantify variability and refine experimental protocols for the target compound.

Q. What crystallographic strategies are effective for resolving the stereochemistry of methoxy-substituted alkenes like this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with software suites like SHELX for refinement . Prioritize high-resolution data (≤0.8 Å) to resolve methoxy group orientation and alkene geometry. For twinned crystals, employ SHELXL’s twin refinement module. Validate results against computational models (e.g., density functional theory (DFT)-optimized geometries).

Q. How does the methoxy group influence the stability and reactivity of this compound compared to non-substituted analogs?

- Methodological Answer : Compare kinetic stability via accelerated degradation studies (e.g., thermal stress at 40–60°C). Use nuclear Overhauser effect (NOE) NMR to assess steric effects from the methoxy group. For reactivity, conduct electrophilic addition experiments (e.g., bromination) and contrast rates with non-methoxy analogs like 4,4-dimethylpent-2-ene (CAS 690-08-4) .

Data Contradiction Analysis

Q. How should researchers address conflicting phase transition data in methoxy-substituted alkenes?

- Methodological Answer :

Source Evaluation : Cross-reference studies with rigorous purity controls (e.g., ≥99% by GC) and modern instrumentation (e.g., static vapor pressure apparatus) .

Isomer Differentiation : Confirm stereochemistry via chiral chromatography or optical rotation measurements, as cis/trans isomers (e.g., 4,4-dimethylpent-2-ene) exhibit distinct thermodynamic properties .

Meta-Analysis : Apply the Consolidated Standards of Reporting Trials (CONSORT) framework for chemical data to standardize reporting and reduce ambiguity.

Methodological Tables

Table 1 : Thermodynamic Data for Structural Analogs (Adapted from )

| Compound | CAS Number | (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| trans-3,4-dimethylpent-2-ene | 4914-92-5 | 33.9 | 317–390 |

| cis-4,4-dimethylpent-2-ene | 762-63-0 | 32.2–32.6 | 291–355 |

| trans-4,4-dimethylpent-2-ene | 690-08-4 | 32.8 | 295–352 |

Table 2 : Key Spectroscopic Peaks for Methoxy-Substituted Alkenes

| Functional Group | -NMR (δ, ppm) | IR (cm) |

|---|---|---|

| -OCH | 3.2–3.5 (s, 3H) | 1250 (C-O stretch) |

| C=C (disubstituted) | 4.8–5.5 (m, 2H) | 1640 (C=C stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.